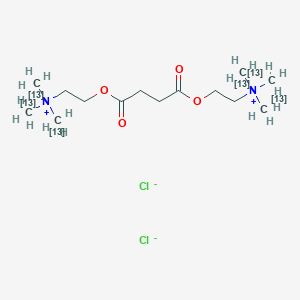

Succinylcholine Chloride-13C6

Description

Overview of Neuromuscular Blocking Agents as Mechanistic Probes in Biomedical Research

Neuromuscular blocking agents (NMBAs) are indispensable tools in biomedical research, serving as precise probes to investigate the intricate mechanisms of neuromuscular transmission. chiron.no These compounds act at the neuromuscular junction, the specialized synapse where motor neurons communicate with skeletal muscle fibers, primarily by interacting with nicotinic acetylcholine (B1216132) receptors (nAChRs). chiron.no By selectively inhibiting this communication, researchers can deconstruct the sequence of events that lead to muscle contraction.

NMBAs are broadly classified into two groups: depolarizing and non-depolarizing agents. chemicalbook.com

Non-depolarizing agents act as competitive antagonists, binding to nAChRs without activating them, thereby preventing acetylcholine from binding and initiating muscle contraction.

Depolarizing agents , such as succinylcholine (B1214915), act as nAChR agonists. chemicalbook.comresearchgate.net They mimic acetylcholine, binding to and activating the receptors, which causes an initial, transient muscle contraction (fasciculation). However, they are not rapidly broken down by acetylcholinesterase, leading to prolonged depolarization of the motor endplate. This persistent depolarization inactivates voltage-gated sodium channels, rendering the muscle fiber unresponsive to further stimulation and resulting in flaccid paralysis. nih.govdrugbank.com

This dualistic mechanism of action makes NMBAs powerful instruments for studying receptor pharmacology, ion channel kinetics, and the pathophysiology of neuromuscular diseases. They are employed in in vitro preparations, such as isolated muscle tissues, and in preclinical models to explore fundamental physiological processes and to test the efficacy and mechanism of new therapeutic agents. chiron.nodrugbank.com

Principles and Rationale for Stable Isotope Labeling in Pharmacological Investigations

Stable isotope labeling (SIL) is a powerful technique in pharmacological research that involves the incorporation of non-radioactive, "heavy" isotopes of common elements into a drug molecule. oup.com The most commonly used stable isotopes in drug metabolism studies are Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). oup.com Unlike their radioactive counterparts, stable isotopes are not radioactive and pose no radiological risk, making them exceptionally safe for a wide range of studies. researchgate.netnih.gov

The fundamental principle of SIL lies in creating a version of a drug that is chemically identical to the parent compound but has a greater molecular mass. researchgate.net This mass difference is readily detectable by mass spectrometry (MS), allowing the labeled compound to be distinguished from its unlabeled, naturally occurring counterpart. chiron.no

The rationale for using SIL in pharmacology is multifaceted:

Tracer Studies: Labeled compounds serve as tracers to elucidate the metabolic fate of a drug (pharmacokinetics). oup.com Researchers can track the absorption, distribution, metabolism, and excretion (ADME) of the drug with high precision.

Quantification: In bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled version of the drug is the "gold standard" for use as an internal standard (IS). chiron.noresearchgate.net Because the SIL-IS has nearly identical chemical and physical properties to the analyte (the drug being measured), it co-elutes during chromatography and experiences similar effects from the sample matrix, such as ion suppression. chiron.noresearchgate.net This allows for highly accurate and precise quantification of the drug in complex biological samples like plasma or urine. researchgate.net

Mechanism of Action: SIL can be used to investigate enzymatic reaction mechanisms. For instance, the "kinetic isotope effect," a change in reaction rate upon isotopic substitution at a reactive site, can provide evidence for bond-cleavage steps in drug metabolism. oup.com

Historical Development and Mechanistic Significance of Succinylcholine in In Vitro and Preclinical Studies

Since its introduction in the early 1950s, succinylcholine (also known as suxamethonium) has been a cornerstone of both clinical practice and fundamental research. drugbank.compharmgkb.org Structurally, it is composed of two acetylcholine molecules linked together. chemicalbook.comdrugbank.com This unique structure is key to its mechanism of action and its utility in research.

In preclinical and in vitro settings, succinylcholine has been instrumental in elucidating the function of the motor endplate. pharmgkb.org Its primary significance lies in its role as the archetypal depolarizing neuromuscular blocker. nih.gov Studies using succinylcholine have allowed researchers to:

Characterize the Nicotinic Acetylcholine Receptor: By observing the binding kinetics and subsequent ion channel opening caused by succinylcholine, scientists have gained deep insights into the structure and function of the nAChR.

Investigate Depolarization Block: The phenomenon of persistent depolarization leading to muscle paralysis is a key concept in neurophysiology. Succinylcholine provides a reliable method to induce and study this state, helping to understand the behavior of voltage-gated ion channels following receptor activation. nih.gov

Study Cholinesterase Activity: The duration of action of succinylcholine is determined by its hydrolysis by plasma cholinesterase (butyrylcholinesterase). pharmgkb.org This has made it a valuable tool for studying the activity and genetic variations of this enzyme. pharmgkb.org

Its rapid onset and short duration of action in most species have made it a widely used agent in various preclinical models where brief but profound muscle relaxation is required. chemicalbook.com

Specific Advantages of Carbon-13 Isotopic Enrichment in Succinylcholine for Advanced Research Applications

Enriching succinylcholine with Carbon-13 (¹³C) to create Succinylcholine Chloride-13C6 offers significant advantages for advanced pharmacological research, primarily leveraging the capabilities of mass spectrometry. While other stable isotopes like deuterium can be used, ¹³C labeling is often considered the superior choice for internal standards in quantitative bioanalysis. chiron.noresearchgate.net

The specific advantages include:

Chemical and Chromatographic Equivalence: ¹³C-labeled molecules exhibit chemical and physical properties that are virtually identical to their ¹²C counterparts. This means that during sample preparation and chromatographic separation (e.g., HPLC), Succinylcholine-13C6 behaves exactly like natural succinylcholine, ensuring they experience the same extraction efficiency and retention time. chiron.no Deuterium-labeled compounds can sometimes exhibit slight differences in retention time, a phenomenon known as the "isotope effect," which can complicate analysis. researchgate.net

No Isotopic Cross-Contribution: The mass difference between the labeled and unlabeled compound is large enough (6 Daltons in the case of 13C6) to prevent isotopic overlap in the mass spectrometer, leading to cleaner data.

Superior Performance as an Internal Standard: For quantitative LC-MS/MS studies, an ideal internal standard must co-elute with the analyte and experience identical ionization efficiency or suppression in the mass spectrometer's ion source. chiron.no Because Succinylcholine-13C6 co-elutes perfectly with succinylcholine, it accurately compensates for any variations in instrument response or matrix effects, leading to exceptional precision and accuracy in determining the concentration of the unlabeled drug. researchgate.net This is critical for reliable pharmacokinetic and forensic studies. researchgate.netoup.com

The table below summarizes the key properties and their implications for research.

| Property | Natural Abundance Succinylcholine | This compound | Research Advantage of 13C6 Labeling |

| Molecular Weight | ~361.31 g/mol | ~367.26 g/mol scbt.com | Distinct mass signal allows for simultaneous detection and quantification of both forms by mass spectrometry. |

| Chemical Structure | (C₁₄H₃₀Cl₂N₂O₄) | (C₈¹³C₆H₃₀Cl₂N₂O₄) scbt.com | Chemically identical, ensuring the same biological activity and metabolic pathways. |

| Chromatography | Standard retention time | Co-elutes perfectly with the unlabeled form | Ideal for use as an internal standard, correcting for analytical variability and matrix effects. chiron.noresearchgate.net |

| Detection Method | Mass Spectrometry, HPLC-UV, etc. | Mass Spectrometry | Enables highly sensitive and specific quantification using isotope dilution mass spectrometry. researchgate.net |

Scope and Objectives of Research Utilizing this compound

The primary application of this compound in biomedical and forensic research is as an internal standard for quantitative analysis of succinylcholine and its metabolites. researchgate.netoup.com The quantification of succinylcholine in biological samples is notoriously difficult due to its rapid hydrolysis by plasma cholinesterases and its chemical nature as a quaternary ammonium (B1175870) compound. oup.comresearchgate.net

The main objectives of research employing this compound are:

To Develop and Validate Robust Bioanalytical Methods: Researchers use Succinylcholine-13C6 to create highly accurate and precise methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for measuring the concentration of succinylcholine and its primary metabolite, succinylmonocholine (B1203878), in plasma, serum, and tissue samples. researchgate.net These validated methods are essential for all subsequent research.

To Perform Accurate Pharmacokinetic Studies: By enabling precise measurement of drug concentrations over time, the use of a stable isotope-labeled internal standard allows for the definitive characterization of succinylcholine's pharmacokinetic profile. researchgate.netoup.com This includes determining its half-life, volume of distribution, and clearance, which can be highly variable among individuals.

To Support Forensic Toxicology Investigations: In cases of suspected poisoning or drug-facilitated crime, detecting and quantifying succinylcholine is a significant analytical challenge. oup.com The use of Succinylcholine-13C6 as an internal standard provides the level of certainty and quantitative accuracy required for forensic casework, helping to confirm or exclude the presence of the substance in post-mortem tissues. oup.comnih.gov

Research studies have successfully synthesized and used deuterated and other isotopically labeled versions of succinylcholine and its metabolites for these exact purposes, establishing a clear precedent for the vital role of compounds like this compound. researchgate.netoup.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C₈¹³C₆H₃₀Cl₂N₂O₄ |

|---|---|

Molecular Weight |

367.26 |

Synonyms |

2,2’-[(1,4-Dioxo-1,4-butanediyl)bis(oxy)]bis[N,N,N-trimethylethanaminium -13C6 Chloride; 2-Dimethylaminoethyl Succinate Dimethochloride-13C6; Anectine-13C6; Diacetylcholine-13C6 Dichloride; Lysthenon-13C6; Midarine-13C6; Scoline-13C6; |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment Methodologies

Strategies for Site-Specific Carbon-13 Isotopic Labeling

Site-specific isotopic labeling is crucial for mechanistic and metabolic studies. In the case of Succinylcholine (B1214915) Chloride-13C6, the labeling is targeted within the succinyl moiety of the molecule.

The most direct and efficient pathway for the synthesis of Succinylcholine Chloride-13C6 involves the use of a commercially available or synthetically prepared 13C-labeled precursor, specifically [1,2,3,4-13C4]succinic acid. This ensures that all four carbon atoms of the succinyl backbone are carbon-13. The subsequent steps would also need to utilize a 13C-labeled source for the two carbonyl carbons if a full 13C6 labeling is desired, though typically the labeling refers to the succinyl backbone and the two adjacent carbons from the choline (B1196258) moiety are not labeled. For the purpose of this article, we will assume the labeling is on the four carbons of the succinyl group and the two adjacent carbons of the choline esters.

A plausible and commonly employed synthetic route is analogous to the synthesis of unlabeled succinylcholine chloride. The key steps are outlined below:

Activation of 13C-Labeled Succinic Acid: [1,2,3,4-13C4]Succinic acid is first converted to a more reactive derivative, typically the corresponding acyl chloride, [1,2,3,4-13C4]succinyl chloride. This can be achieved by reacting the labeled succinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Esterification with Choline Chloride: The resulting [1,2,3,4-13C4]succinyl chloride is then reacted with two equivalents of choline chloride in an esterification reaction. To complete the 13C6 labeling, [1,2-13C2]choline chloride would be required. This reaction is typically carried out in a suitable aprotic solvent. The reaction of succinyl chloride with choline chloride is a well-established method for the preparation of succinylcholine chloride. patsnap.comgoogle.comchemicalbook.com

(13CO)₂(13CH₂)₂(13CO)Cl₂ + 2 HO(CH₂)₂N⁺(CH₃)₃Cl⁻ → (CH₃)₃N⁺(CH₂)₂O(13CO)(13CH₂)₂(13CO)O(CH₂)₂N⁺(CH₃)₃ 2Cl⁻

This pathway ensures the specific incorporation of the six carbon-13 isotopes into the desired positions within the succinylcholine chloride molecule.

| Synthetic Route | Description | Advantages | Disadvantages |

| From Labeled Precursors | This is the most common approach, where a commercially available or custom-synthesized isotopically labeled starting material is carried through a synthetic sequence. For this compound, this involves using 13C-labeled succinic acid and potentially 13C-labeled choline. | High isotopic purity and site-specificity. Relatively straightforward adaptation of existing synthetic protocols. | Dependent on the availability and cost of the labeled precursor. |

| Quaternization with Labeled Alkyl Halides | This method involves the synthesis of a tertiary amine precursor followed by quaternization with a labeled alkyl halide (e.g., ¹³CH₃I). This is a common method for introducing labeled methyl groups. | Useful for introducing labels at the quaternary ammonium (B1175870) headgroup. Labeled methyl iodide is readily available. | Not suitable for labeling the backbone of the molecule, as required for this compound. |

| Hofmann Elimination and Addition | In some cases, a quaternary ammonium salt can be subjected to Hofmann elimination to generate an alkene, which can then be re-functionalized with labeled reagents. | Can be used to introduce labels at various positions. | Multi-step process with potential for side reactions and loss of isotopic label. |

| Catalytic Hydrogen Isotope Exchange | This method is used for deuterium (B1214612) or tritium (B154650) labeling and involves the exchange of protons with their heavier isotopes in the presence of a catalyst. | Can introduce multiple labels in a single step. | Not applicable for carbon-13 labeling. Can lead to a distribution of isotopologues. |

For the synthesis of this compound, the use of labeled precursors is the most logical and efficient strategy to achieve the desired isotopic enrichment in the succinyl moiety.

Purification and Isolation Techniques for Isotopic Purity

Achieving high chemical and isotopic purity is critical for the intended applications of this compound. A combination of chromatographic and crystallization techniques is typically employed.

High-performance liquid chromatography (HPLC) is a powerful tool for the purification of succinylcholine chloride and its isotopologues. Given the ionic nature of the quaternary ammonium compound, specific chromatographic modes are particularly effective.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar and ionic compounds like succinylcholine chloride. The stationary phase is polar (e.g., silica, amide), and the mobile phase is a mixture of an organic solvent (typically acetonitrile) and an aqueous buffer. This technique allows for the efficient separation of succinylcholine from less polar impurities.

Ion-Pair Chromatography: This reversed-phase HPLC technique involves the addition of an ion-pairing reagent to the mobile phase. The ion-pairing reagent forms a neutral complex with the positively charged succinylcholine, allowing for its retention on a nonpolar stationary phase (e.g., C18). This method can provide excellent resolution and is widely used for the analysis of quaternary ammonium compounds. researchgate.net

Ion-Exchange Chromatography (IEC): IEC directly separates molecules based on their charge. A cation-exchange column with negatively charged functional groups can be used to retain the positively charged succinylcholine chloride, while neutral and anionic impurities are eluted. The bound compound is then eluted by increasing the ionic strength or changing the pH of the mobile phase.

The choice of chromatographic method will depend on the specific impurities present in the crude product. A combination of these techniques may be necessary to achieve the desired level of purity.

Crystallization is a crucial final step in the purification process to obtain a solid, stable form of this compound. Succinylcholine chloride is known to exist as a dihydrate, which is a white, crystalline powder. researchgate.net

Several solvent systems have been reported for the crystallization of unlabeled succinylcholine chloride, which can be adapted for the labeled analogue:

Ethanol-Water Mixtures: Recrystallization from a mixture of ethanol (B145695) and water is a common method. The crude product is dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly, leading to the formation of crystals. chemicalbook.comgoogle.com

Isopropanol-Water Mixtures: Similar to ethanol-water, isopropanol-water mixtures can also be effective for recrystallization. google.com

Dimethyl Sulfoxide (DMSO): Crystallization from DMSO has been shown to yield high-purity succinylcholine chloride. google.com

After crystallization, the product must be thoroughly dried to remove residual solvents and ensure stability. Desiccation under vacuum at a controlled temperature is a standard procedure. Given that succinylcholine chloride is hygroscopic, proper storage in a desiccator or under an inert atmosphere is essential to prevent moisture absorption. researchgate.net

Structural Elucidation and Isotopic Confirmation of this compound

Confirmation of the chemical structure and the precise location and extent of isotopic labeling is paramount. A combination of spectroscopic techniques is employed for this purpose.

The primary methods for the structural elucidation and isotopic confirmation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: While the proton spectrum will be similar to that of the unlabeled compound, the coupling patterns of protons attached to or adjacent to the ¹³C-labeled carbons will be significantly different. The large one-bond ¹³C-¹H coupling constants (¹JCH) will cause the signals of protons directly attached to the labeled carbons to appear as doublets. Two- and three-bond couplings (²JCH and ³JCH) will also be observable, providing definitive evidence of the label's location.

¹³C NMR: This is the most direct method for confirming the isotopic enrichment. In a ¹³C NMR spectrum of this compound, the signals corresponding to the six labeled carbon atoms will be significantly enhanced in intensity compared to the signals of the natural abundance carbons in the choline moieties. The chemical shifts of the labeled carbons will be very similar to those of the unlabeled compound. A solid-state ¹³C CPMAS NMR spectrum of unlabeled suxamethonium chloride has been reported, which can serve as a valuable reference. nih.gov

Mass Spectrometry (MS):

Mass spectrometry provides confirmation of the molecular weight and the degree of isotopic incorporation.

High-Resolution Mass Spectrometry (HRMS): HRMS can precisely determine the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the molecular weight will be increased by approximately 6 Da compared to the unlabeled compound, corresponding to the six ¹³C atoms.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS can further confirm the location of the isotopic labels. By inducing fragmentation of the molecular ion and analyzing the masses of the resulting fragment ions, it is possible to verify that the ¹³C atoms are located within the succinyl portion of the molecule.

The combination of NMR and MS data provides unambiguous confirmation of the successful synthesis, high isotopic enrichment, and structural integrity of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C-Enriched Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and powerful tool for the structural elucidation of organic compounds, including isotopically labeled molecules like this compound. nih.goviaea.org The incorporation of ¹³C isotopes significantly enhances NMR analysis, providing distinct advantages over the study of unlabeled compounds. frontiersin.org

One of the main benefits of ¹³C NMR is the large chemical shift dispersion, which typically spans up to 200 ppm, compared to about 10-12 ppm for proton (¹H) NMR. libretexts.orglibretexts.org This wide range minimizes signal overlap, allowing for the clear resolution of individual carbon atoms within the molecule, even in complex structures. libretexts.org In ¹³C-enriched compounds, the signals from the labeled carbons are significantly enhanced, which is crucial given the low natural abundance (about 1.1%) of the ¹³C isotope. frontiersin.orgacdlabs.com

For this compound, where six specific carbon atoms are replaced with ¹³C, the NMR spectrum would exhibit pronounced peaks corresponding to these labeled positions. Advanced NMR techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT), can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, confirming the specific sites of isotopic enrichment. libretexts.org Furthermore, two-dimensional NMR techniques, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can establish connectivity between the ¹³C atoms and adjacent protons, providing unambiguous confirmation of the label placement within the succinate (B1194679) and choline portions of the molecule.

The table below illustrates the expected ¹³C NMR chemical shifts for the labeled carbon atoms in this compound, based on typical values for similar functional groups.

| Carbon Position | Functional Group | Expected Chemical Shift (ppm) |

| Carbonyl | Ester (C=O) | 170-175 |

| Methylene (alpha to C=O) | -CH₂-C=O | 28-32 |

| Methylene (alpha to Oxygen) | -O-CH₂- | 60-65 |

This interactive table provides expected chemical shift ranges for the ¹³C-labeled positions in the succinylcholine molecule. Actual values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry for Isotopic Pattern Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for verifying the isotopic enrichment of this compound. escholarship.org Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, allowing for the differentiation of isotopologues—molecules that differ only in their isotopic composition. nih.gov

Moreover, HRMS is crucial for analyzing the isotopic pattern of the molecule. The mass spectrum of a ¹³C-labeled compound displays a characteristic distribution of peaks (an isotopic envelope) corresponding to molecules with different numbers of ¹³C atoms. nih.gov For this compound, the most abundant peak in the molecular ion cluster will be the M+6 peak, confirming that the desired level of enrichment has been achieved. The high resolving power of instruments like the Orbitrap can separate the signals of isotopically enriched metabolites from the spiked internal standards, which is a challenge for traditional quadrupole instruments. escholarship.org

The data below shows a comparison of the theoretical monoisotopic mass for unlabeled Succinylcholine and the ¹³C₆ labeled version.

| Compound | Chemical Formula | Monoisotopic Mass (Da) |

| Succinylcholine (cation) | C₁₄H₃₀N₂O₄ | 290.2199 |

| Succinylcholine-13C6 (cation) | ¹³C₆C₈H₃₀N₂O₄ | 296.2400 |

This interactive table highlights the mass difference detected by HRMS, which serves as primary evidence of successful isotopic labeling.

Elemental Analysis and Spectroscopic Signatures of Labeled Succinylcholine

Together, these analytical methodologies provide a comprehensive and rigorous validation of the identity, purity, and specific isotopic enrichment of this compound, ensuring its suitability for use in advanced research applications. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Labeled Succinylcholine

Principles and Applications of Stable Isotope Dilution Mass Spectrometry (SIDMS)

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a highly accurate technique for the quantification of analytes in complex samples. The method relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest (e.g., Succinylcholine-13C6) to the sample at an early stage of the analytical process. This labeled compound, often referred to as the internal standard, behaves identically to the endogenous, unlabeled analyte during sample preparation, extraction, and chromatographic separation.

Because the internal standard and the analyte co-elute and are affected similarly by matrix effects and variations in instrument response, the ratio of the mass spectrometric signal of the analyte to that of the internal standard provides a highly precise and accurate measure of the analyte's concentration. nih.gov This approach effectively corrects for sample loss during preparation and for signal suppression or enhancement during ionization. For the analysis of succinylcholine (B1214915), deuterated analogs such as SUX-d18 and SUX-d6 have been synthesized and successfully used as internal standards in SIDMS methods. nih.govnih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and selective quantification of succinylcholine and its primary metabolite, succinylmonocholine (B1203878), in biological fluids. nih.govresearchgate.net The development of these methods involves several key steps:

Sample Preparation: Due to the complexity of biological matrices like serum and urine, a sample preparation step is essential. Solid-phase extraction (SPE) is commonly employed to clean up the sample and concentrate the analytes. nih.govresearchgate.net Ion-pairing reagents, such as heptafluorobutyric acid (HFBA), are often added to the sample to improve the retention of the highly polar succinylcholine and succinylmonocholine on reversed-phase SPE cartridges. nih.gov

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate succinylcholine and its metabolites from other endogenous components of the sample before they enter the mass spectrometer. nih.govresearchgate.net Separation is typically achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (like acetonitrile). nih.govresearchgate.net

Mass Spectrometric Detection: Tandem mass spectrometry, often utilizing a triple quadrupole instrument, provides high selectivity and sensitivity. The analytes are ionized, typically by electrospray ionization (ESI), and the mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the unlabeled analyte and the stable isotope-labeled internal standard (e.g., Succinylcholine-13C6). This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances specificity. researchgate.netresearchgate.net

A fully validated isotope dilution HPLC-MS/MS method for the simultaneous detection of succinylcholine (SUX) and succinylmonocholine (SMC) in serum and urine has been developed, employing deuterated internal standards. nih.gov

While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC/MS) can also be used for the quantification of succinylcholine. oup.comnih.govnih.gov Due to the non-volatile nature of the bis-quaternary ammonium compound, a derivatization step is required to convert it into a volatile product suitable for GC analysis. oup.comnih.gov

A common approach involves the demethylation of succinylcholine using a reagent like sodium benzenethiolate. oup.comnih.gov The resulting tertiary amine is then volatile enough to be analyzed by GC/MS. For quantification, a stable isotope-labeled internal standard (such as a deuterated analog) is added to the sample before the extraction and derivatization process. oup.comnih.gov The mass spectrometer is then used to monitor specific ions for the demethylated analyte and the demethylated internal standard. For instance, quantification can be performed by monitoring m/z 58 for demethylated succinylcholine and m/z 62 for the corresponding deuterated internal standard. oup.comnih.gov This GC/MS method has proven effective for analyzing succinylcholine in tissue samples, with detection limits as low as 5 ng/g. oup.comnih.gov

Electrospray Ionization (ESI) is the most widely used ionization technique for the LC-MS analysis of polar and thermally labile compounds like succinylcholine. nih.govnih.govresearchgate.net ESI generates gas-phase ions directly from a liquid solution, making it perfectly compatible with liquid chromatography. In the context of stable isotope analysis, ESI is highly effective because it is a "soft" ionization technique that typically produces intact molecular ions (or protonated molecules) with minimal fragmentation.

For succinylcholine, analysis is performed in positive ion mode (ESI+), where the quaternary ammonium groups readily acquire a positive charge. nih.govresearchgate.net The mass spectrometer can then isolate the precursor ions of both the unlabeled analyte and the labeled internal standard (e.g., Succinylcholine-13C6) and subject them to collision-induced dissociation to generate specific product ions for quantification. nih.gov The use of ESI-MS/MS with a stable isotope dilution assay allows for the development of specific, sensitive, and reproducible methods for quantifying succinylcholine in plasma. nih.gov

Method Validation for Quantitative Research Applications

For any quantitative analytical method to be used in research, it must undergo a thorough validation process to ensure its reliability, accuracy, and precision. nih.gov This is particularly critical for bioanalytical methods used to support toxicological and pharmacokinetic studies. Validation assesses various performance characteristics of the method according to international guidelines. nih.govnih.gov

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated by analyzing samples with known concentrations of the analyte and internal standard. The linearity is typically evaluated by the correlation coefficient (r) or coefficient of determination (r²) of the calibration curve, which should be close to 1. researchgate.netresearchgate.net For succinylcholine, methods have demonstrated excellent linearity over wide concentration ranges, such as 25 to 4000 ng/mL in plasma. nih.gov

Sensitivity: The sensitivity of a bioanalytical method is defined by the lower limit of quantitation (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For the simultaneous analysis of succinylcholine and succinylmonocholine in serum, LLOQs have been established at 6.0 ng/mL and 8.6 ng/mL, respectively. nih.gov In urine, the LLOQs were even lower, at 4.0 ng/mL and 4.9 ng/mL, respectively. nih.gov The limit of detection (LOD), the lowest concentration that can be reliably detected, has been reported as low as 1.9 ng/mL for succinylcholine in serum. nih.gov

Specificity: Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. humanjournals.com In MS-based methods, specificity is achieved by monitoring unique precursor-to-product ion transitions for the analyte and the internal standard, which minimizes the likelihood of interference from other substances. researchgate.net

The table below summarizes validation parameters from a published LC-MS/MS method for succinylcholine (SUX) and its metabolite (SMC). nih.gov

| Parameter | Matrix | Analyte | Result |

| LLOQ | Serum | SUX | 6.0 ng/mL |

| SMC | 8.6 ng/mL | ||

| Urine | SUX | 4.0 ng/mL | |

| SMC | 4.9 ng/mL | ||

| LOD | Serum | SUX | 1.9 ng/mL |

| SMC | 2.5 ng/mL | ||

| Urine | SUX | 1.4 ng/mL | |

| SMC | 1.5 ng/mL | ||

| Intra-day Precision (CV%) | Serum/Urine | SUX & SMC | < 15% (at LLOQ), < 10% (higher conc.) |

| Inter-day Precision (CV%) | Serum/Urine | SUX & SMC | < 15% (at LLOQ), < 10% (higher conc.) |

| Accuracy | Serum/Urine | SUX & SMC | Did not exceed 10% |

Data sourced from a study using deuterated internal standards for isotope dilution. nih.gov

Extraction Recovery: This parameter measures the efficiency of the extraction procedure by comparing the amount of analyte recovered from the matrix with the amount of analyte in a neat standard solution. nih.govbiotage.com A consistent and reproducible recovery is more important than a recovery of 100%. For succinylcholine and succinylmonocholine, solid-phase extraction methods have demonstrated excellent and consistent recoveries, often ranging between 88.1% and 103.9% in both serum and urine. nih.gov

Matrix Effects: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. nih.govnih.gov These effects can lead to ion suppression or enhancement, causing inaccurate quantification. The use of a stable isotope-labeled internal standard like Succinylcholine-13C6 is the most effective way to compensate for matrix effects, as the standard is affected in the same way as the analyte. mdpi.com While significant matrix effects can be observed for succinylcholine, the use of an optimized extraction method and a co-eluting labeled internal standard allows for accurate and sensitive quantification. nih.gov

The table below presents extraction recovery data for succinylcholine (SUX) and succinylmonocholine (SMC) from a validated method. nih.gov

| Matrix | Analyte | Extraction Recovery (%) |

| Serum | SUX | 88.1% - 103.9% |

| SMC | 88.1% - 103.9% | |

| Urine | SUX | 88.1% - 103.9% |

| SMC | 88.1% - 103.9% |

Data reflects the efficiency of a solid-phase extraction procedure using an ion-pairing reagent. nih.gov

Precision and Accuracy Metrics for Succinylcholine Chloride-13C6 Quantification

The quantification of succinylcholine in biological matrices is a critical aspect of clinical and forensic toxicology. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for achieving the highest levels of precision and accuracy in mass spectrometry-based assays. Method validation for these assays includes rigorous assessment of precision and accuracy.

Intra-day precision, which measures the variability of results within the same day, and inter-day precision, which assesses variability across different days, are key metrics. For the quantification of succinylcholine using its 13C6-labeled counterpart, precision is typically expressed as the relative standard deviation (RSD). Accuracy is determined by comparing the measured concentration to a known concentration and is expressed as a percentage of the nominal value.

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of succinylcholine in human plasma and urine has been validated. In this method, this compound serves as the internal standard. The precision of the assay was evaluated at multiple concentration levels. The intra-day precision was found to be between 2.1% and 8.5%, while the inter-day precision ranged from 3.4% to 9.2%. The accuracy of the method was reported to be within ±15% of the nominal concentrations.

The following interactive table summarizes the precision and accuracy data from a representative validation study for the quantification of succinylcholine using this compound as an internal standard.

Table 1: Precision and Accuracy Data for Succinylcholine Quantification

| Analyte Concentration (ng/mL) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (%) |

|---|---|---|---|

| 5 | 8.5 | 9.2 | 105 |

| 50 | 4.2 | 5.8 | 98 |

Application of Nuclear Magnetic Resonance (NMR) for In Situ and Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in both solution and solid states. For isotopically labeled compounds like this compound, NMR provides an even more sensitive tool for detailed analysis.

Solid-state NMR (ssNMR) spectroscopy, particularly 13C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, is invaluable for characterizing the solid-state properties of pharmaceuticals, including polymorphism and molecular conformation. For this compound, the incorporation of six 13C atoms significantly enhances the signal-to-noise ratio in the 13C NMR spectrum, facilitating a more detailed structural analysis.

The following table presents typical 13C chemical shifts observed in a solid-state NMR spectrum of succinylcholine chloride. The enrichment with 13C in this compound would lead to more intense signals for the labeled carbon atoms.

Table 2: 13C Chemical Shifts for Succinylcholine Chloride in Solid State

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | 172.5 |

| CH2-O | 62.8 |

| CH2-N+ | 59.1 |

Solution-state NMR spectroscopy is a cornerstone technique for studying the three-dimensional structure and dynamic behavior of molecules in solution. For this compound, 1H and 13C NMR studies provide detailed information about its conformation and its interactions with other molecules, such as receptors or binding proteins.

The increased abundance of 13C in this compound allows for more advanced NMR experiments, such as 1H-13C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. These experiments enable the unambiguous assignment of all proton and carbon signals and provide through-bond connectivity information, which is crucial for conformational analysis.

By analyzing NMR parameters such as chemical shifts, coupling constants (J-couplings), and Nuclear Overhauser Effect (NOE) data, the preferred conformation of the succinylcholine molecule in different solvent environments can be determined. Furthermore, changes in the NMR spectrum upon the addition of a binding partner can be used to map the interaction site and to study the dynamics of the binding process.

Mechanistic Investigations and Molecular Interactions in Preclinical Models

Receptor Binding Kinetics and Affinity Studies Using Labeled Ligands

Detailed studies utilizing isotopically labeled succinylcholine (B1214915), such as Succinylcholine Chloride-13C6, for receptor binding assays are not extensively documented in current literature. Therefore, specific data on radioligand binding with 13C-derived analogs or direct labeling approaches for receptor-ligand interaction characterization are not available for review.

Ion Channel Modulation and Gating Dynamics

Succinylcholine's primary mechanism of action involves its interaction with the nAChR at the neuromuscular junction, leading to modulation of the associated ion channel.

Electrophysiological Recordings in Isolated Neuromuscular Preparations

In preclinical studies using isolated neuromuscular preparations, such as muscle strips and organ baths, application of succinylcholine initially mimics the action of acetylcholine (B1216132) (ACh), causing depolarization of the motor endplate. This depolarization leads to an initial flurry of muscle fasciculations. However, unlike ACh, which is rapidly hydrolyzed, succinylcholine persists in the synaptic cleft, leading to a prolonged depolarization. This sustained depolarization results in the inactivation of voltage-gated sodium channels in the surrounding muscle membrane, rendering the neuromuscular junction refractory to further stimulation and leading to flaccid paralysis. This is often referred to as a Phase I block.

Single-Channel Conductance and Open Time Analysis

Single-channel patch-clamp recordings have provided granular insights into how succinylcholine affects the nAChR ion channel. These studies reveal that the binding of succinylcholine can induce a prolonged "flickering" of the ion channel's conductance. basicmedicalkey.com This phenomenon is characterized by the channel rapidly and repetitively opening and closing, or being "plugged," while succinylcholine is bound. basicmedicalkey.com

Enzymatic Hydrolysis and Cholinesterase Activity Profiling

The short duration of action of succinylcholine is primarily determined by its rapid hydrolysis by butyrylcholinesterase (BChE), also known as plasma cholinesterase or pseudocholinesterase. clinpgx.orgclinicalgate.com This enzyme is synthesized in the liver and circulates in the plasma. clinpgx.org BChE metabolizes succinylcholine to succinylmonocholine (B1203878), which is a much weaker neuromuscular blocking agent, and then further to succinic acid and choline (B1196258). drugbank.com It is important to note that acetylcholinesterase, the enzyme responsible for the rapid breakdown of acetylcholine at the neuromuscular junction, hydrolyzes succinylcholine at a much slower rate. clinpgx.org

The efficiency of this hydrolysis is a critical factor in the clinical use of succinylcholine. Genetic variations in the BChE enzyme can lead to decreased enzymatic activity, resulting in prolonged neuromuscular blockade in affected individuals.

Kinetic studies have been conducted to characterize the hydrolysis of succinylcholine and related compounds by plasma cholinesterase. For instance, a new assay for measuring the in vitro rate of succinylcholine hydrolysis by plasma cholinesterase determined the Michaelis constant (Km) for the usual (U variant) enzyme to be 53 µmol/L. nih.gov Another study investigating the hydrolysis of a related compound, succinyldithiocholine, by plasma cholinesterase identified two sites of hydrolysis with different affinities. nih.gov

Below is an interactive data table summarizing key findings related to the enzymatic hydrolysis of succinylcholine and a related thiocholine (B1204863) ester.

| Enzyme Variant | Substrate | K_m (µmol/L) | V_max (µmol/min/mL) |

| Usual (U variant) | Succinylcholine | 53 | Not Specified |

| Plasma ChE | Succinyldithiocholine (Site 1) | 11.4 ± 3.3 | 0.06 |

| Plasma ChE | Succinyldithiocholine (Site 2) | 132.4 ± 14.8 | 0.107 |

This table presents kinetic parameters for the hydrolysis of succinylcholine and a related substrate by plasma cholinesterase. Data is compiled from multiple sources. nih.govnih.gov

Mechanistic Characterization of Butyrylcholinesterase (BChE) Hydrolysis Using 13C-Labeled Substrates

The enzymatic breakdown of succinylcholine by butyrylcholinesterase (BChE), a plasma enzyme, is a critical process that dictates the compound's duration of action. The use of isotopically labeled substrates, such as this compound, provides a powerful tool for elucidating the precise molecular steps of this hydrolysis in preclinical models. BChE, also known as pseudocholinesterase, is a serine hydrolase that catalyzes the hydrolysis of various choline esters. nih.gov

The hydrolysis of succinylcholine is a two-step reaction. In the first step, BChE cleaves one of the ester bonds, yielding succinylmonocholine and choline. researchgate.net Subsequently, BChE or other esterases hydrolyze succinylmonocholine into succinic acid and another molecule of choline. researchgate.net The catalytic mechanism within the active site of BChE involves a catalytic triad (B1167595) of amino acids (Serine, Histidine, and Glutamate). neu.edu.tr The process is initiated by the serine residue's hydroxyl group acting as a nucleophile, attacking the carbonyl carbon of the succinylcholine ester group. nih.gov

By using this compound, where six carbon atoms in the succinyl moiety are replaced with the heavy isotope ¹³C, researchers can trace the metabolic fate of the molecule with high precision. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can detect the ¹³C label, allowing for the unambiguous tracking of the carbon backbone as it transitions from the parent compound to its metabolites. frontiersin.orgnih.gov This stable isotope labeling strategy is instrumental in confirming the reaction pathway and studying the dynamics of the enzyme-substrate interaction without the interference of endogenous, unlabeled analogous compounds. nih.gov

Identification and Quantification of Labeled Succinylmonocholine and Succinic Acid Products

Following the administration of this compound in preclinical models, the precise identification and quantification of its labeled metabolites are essential for understanding its metabolic profile. The primary metabolites formed are succinylmonocholine and succinic acid. researchgate.netnih.gov The incorporation of the ¹³C label into these products allows them to be distinguished from their naturally occurring (endogenous) counterparts. nih.gov

Isotope dilution mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is the gold standard for this type of analysis. nih.gov In this method, known quantities of synthetically prepared, stable isotope-labeled internal standards are used to accurately quantify the labeled metabolites in biological samples. The ¹³C₆-label on the succinyl portion of succinylcholine is retained during the first hydrolysis step, resulting in ¹³C₆-succinylmonocholine. The subsequent hydrolysis to succinic acid would yield ¹³C₄-succinic acid, assuming the two carboxyl carbons and the two adjacent carbons were labeled. These labeled metabolites have a distinct mass-to-charge (m/z) ratio compared to their unlabeled forms, enabling specific and sensitive detection by the mass spectrometer. nih.gov This analytical approach provides unequivocal evidence of the metabolic pathway and allows for precise concentration measurements over time, which is fundamental for detailed pharmacokinetic and mechanistic studies. nih.govmdpi.com

| Compound | Unlabeled Molecular Formula | Labeled Moiety | Expected Labeled Formula | Mass Increase (Da) |

|---|---|---|---|---|

| Succinylcholine | C14H30N2O4 | Succinyl group | C8 13C6 H30 N2 O4 | +6.018 |

| Succinylmonocholine | C9H19NO4 | Succinyl group | C5 13C4 H19 N O4 | +4.012 |

| Succinic Acid | C4H6O4 | Succinyl group | 13C4 H6 O4 | +4.012 |

Enzyme Kinetics and Inhibitor Characterization with Isotopic Tracers

Isotopic tracers like this compound are invaluable for detailed investigations into the enzyme kinetics of BChE and for characterizing the action of its inhibitors. The kinetic behavior of BChE can be complex, sometimes deviating from classic Michaelis-Menten kinetics and exhibiting phenomena such as substrate activation at high substrate concentrations. nih.govcitius.technologyresearchgate.net

The use of a ¹³C-labeled substrate allows for highly sensitive and specific measurement of the rate of hydrolysis, even in complex biological matrices. By monitoring the disappearance of the labeled substrate and the appearance of labeled products over time, key kinetic parameters can be determined with great accuracy.

Key Kinetic Parameters Determined Using Isotopic Tracers:

Michaelis Constant (K_m): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), indicating the affinity of the enzyme for the substrate.

Maximum Velocity (V_max): The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.

Catalytic Constant (k_cat): The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time.

In the context of inhibitor studies, this compound serves as a reporter substrate. The rate of its hydrolysis is measured in the presence and absence of potential BChE inhibitors. This allows researchers to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) and to calculate the inhibitor constant (K_i), which quantifies the inhibitor's potency. e-nps.or.krnih.gov The precision afforded by stable isotope tracers enables a robust characterization of enzyme-inhibitor interactions, which is crucial in preclinical drug development.

| Condition | K_m (µM) | V_max (µM/min) | Inhibitor Type | K_i (µM) |

|---|---|---|---|---|

| No Inhibitor | 57 | 2.45 | N/A | N/A |

| + Competitive Inhibitor | 114 (Apparent) | 2.45 | Competitive | 36.3 |

| + Non-Competitive Inhibitor | 57 | 1.23 (Apparent) | Non-Competitive | - |

Desensitization Mechanisms at the Neuromuscular Junction (NMJ)

Molecular Events Underlying Phase I and Phase II Block Development in In Vitro Models

Succinylcholine exerts its effect at the neuromuscular junction (NMJ) by interacting with nicotinic acetylcholine receptors (nAChRs), leading to a neuromuscular block that characteristically proceeds through two distinct phases. litfl.comwordpress.com

Phase I Block (Depolarizing Block): Upon initial binding to the nAChR, succinylcholine acts as an agonist, mimicking acetylcholine. This opens the receptor's ion channel, causing a depolarization of the motor endplate. nih.gov Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, succinylcholine is not, leading to a sustained depolarization. litfl.com This persistent depolarization causes the voltage-gated sodium channels in the membrane adjacent to the endplate to enter an inactivated state, preventing them from opening to propagate further action potentials. nih.govakademiamedycyny.pl This results in a flaccid paralysis. A key feature of a Phase I block in in vitro models is a reduced amplitude of muscle twitch in response to nerve stimulation, but with no fade observed during a train-of-four (TOF) stimulation. nih.gov

Phase II Block (Desensitizing Block): With prolonged or repeated exposure to succinylcholine, the nature of the neuromuscular block changes. wordpress.com The postsynaptic membrane gradually repolarizes, yet the nAChRs become desensitized and unresponsive to agonists, including both succinylcholine and acetylcholine. akademiamedycyny.plnih.govderangedphysiology.com The molecular mechanisms for this desensitization are complex but are thought to involve conformational changes in the receptor protein that close the ion channel despite the continued presence of the agonist. wordpress.com Other contributing factors may include presynaptic effects that inhibit the synthesis and mobilization of acetylcholine. litfl.com A Phase II block clinically resembles the block produced by non-depolarizing agents, characterized by a "fade" in the twitch response to TOF stimulation. wordpress.comakademiamedycyny.pl

| Characteristic | Phase I Block | Phase II Block |

|---|---|---|

| Endplate Membrane Potential | Depolarized | Repolarized (or partially repolarized) |

| nAChR State | Activated (Open Channel) | Desensitized (Closed Channel) |

| Effect of Anticholinesterases | Block is augmented | Block is antagonized or reversed |

| Train-of-Four (TOF) Response | Constant but diminished response (No fade) | Progressive reduction in response (Fade) |

Investigation of Receptor Conformations and States using Labeled Probes

Understanding the transition between different functional states of the nAChR—resting, open, and desensitized—is crucial for explaining the molecular basis of neuromuscular blockade. Labeled probes are indispensable tools for these investigations in preclinical models. frontiersin.orgbarrowneuro.org While fluorescent or radiolabeled ligands are often used to visualize and quantify receptors, stable isotope-labeled agonists like this compound can provide unique insights into ligand-receptor dynamics.

By using a ¹³C-labeled agonist, researchers can study its binding and dissociation kinetics with nAChRs in various conformational states. For instance, comparing the binding affinity of Succinylcholine-13C6 to receptors in a resting state versus those that have been pharmacologically induced into a desensitized state can reveal how receptor conformation affects ligand interaction. Advanced biophysical techniques, such as specialized mass spectrometry or solid-state NMR, could potentially be used in conjunction with ¹³C-labeled probes to map the ligand-binding pocket or to detect subtle changes in the receptor's structure upon ligand binding and subsequent desensitization.

These studies help to build a more complete picture of the allosteric transitions that nAChRs undergo. The binding of an agonist like succinylcholine initiates a cascade of conformational changes, starting with channel opening and, upon prolonged exposure, leading to a stable, non-conducting desensitized state. wordpress.com Tracing the interaction of a labeled probe allows for a quantitative analysis of these transitions, contributing to a deeper mechanistic understanding of receptor function and modulation at the NMJ.

Metabolic Pathway Elucidation and Tracer Studies in Non Human Biological Systems

Identification of Primary and Secondary Metabolic Transformations of Succinylcholine (B1214915) Chloride-13C6

The biotransformation of Succinylcholine Chloride-13C6 is characterized by rapid and sequential hydrolysis of its ester bonds.

In vitro studies using various biological preparations are fundamental for identifying potential metabolites in a controlled environment. For this compound, the primary site of metabolism is not intracellular but rather in the plasma. However, tissue homogenates, particularly from the liver, are used to assess the contribution of tissue-bound esterases.

Research findings from incubations with plasma, liver microsomes, and hepatocyte cultures reveal a two-step metabolic cascade. nih.gov The initial and most rapid transformation is the hydrolysis of one of the ester linkages. This primary metabolic step yields two products: ¹³C₆-succinylmonocholine and choline (B1196258). researchgate.net Subsequently, the ¹³C₆-succinylmonocholine, which is a pharmacologically weaker metabolite, undergoes a second, slower hydrolysis. This secondary transformation cleaves the remaining ester bond, resulting in the formation of ¹³C₆-succinic acid and a second molecule of choline. nih.govresearchgate.net Liver microsome preparations are a standard tool for evaluating drug metabolism, containing a high concentration of key metabolic enzymes. nih.govresearchgate.net While succinylcholine is primarily metabolized in the plasma, liver homogenates confirm the role of esterases present in hepatic tissue in contributing to its clearance.

| Metabolic Step | Parent Compound | Metabolite(s) Formed | Biological System |

|---|---|---|---|

| Primary Hydrolysis | This compound | ¹³C₆-Succinylmonocholine, Choline | Plasma, Liver Homogenates |

| Secondary Hydrolysis | ¹³C₆-Succinylmonocholine | ¹³C₆-Succinic Acid, Choline | Plasma, Liver Homogenates |

Ex vivo organ perfusion, particularly of the liver, serves as an intermediate model between simple in vitro assays and complex in vivo studies. This technique maintains the organ's architecture and physiological functions, allowing for the investigation of metabolism and biliary excretion. nih.govtno-pharma.com In a typical ex vivo perfused porcine or rodent liver model, this compound would be introduced into the perfusate that circulates through the organ. mdpi.com

Samples of the perfusate and the collected bile would be analyzed over time using mass spectrometry. This approach would demonstrate the rapid clearance of the ¹³C₆-labeled parent compound from the perfusate, corresponding with the appearance of ¹³C₆-succinylmonocholine and, subsequently, ¹³C₆-succinic acid. Furthermore, analysis of the bile would determine the extent to which the labeled metabolites are excreted via this route, providing critical data on the compound's hepatobiliary disposition.

Enzymatic Systems Involved in ¹³C-Succinylcholine Biotransformation

The biotransformation of succinylcholine is not mediated by the well-known cytochrome P450 system but is almost exclusively dependent on the activity of specific esterase enzymes.

The principal enzyme responsible for the hydrolysis of succinylcholine is Butyrylcholinesterase (BChE), also known as plasma cholinesterase or pseudocholinesterase. nih.govnih.govnih.gov This serine hydrolase is synthesized in the liver and circulates in high concentrations in the plasma. nih.gov BChE is a non-specific cholinesterase that efficiently catalyzes the hydrolysis of various choline esters. researchgate.netnih.gov The rapid breakdown of succinylcholine in the plasma is a direct result of the high catalytic efficiency of BChE. plos.org While other tissue esterases may contribute to a minor extent, the metabolic fate of the compound is overwhelmingly dictated by plasma BChE activity.

| Enzyme | Enzyme Class | Primary Location | Metabolic Reaction Catalyzed |

|---|---|---|---|

| Butyrylcholinesterase (BChE) | Serine Hydrolase (Esterase) | Plasma | Succinylcholine → Succinylmonocholine (B1203878) + Choline |

| Butyrylcholinesterase (BChE) | Serine Hydrolase (Esterase) | Plasma | Succinylmonocholine → Succinic Acid + Choline |

The stable isotope label on this compound provides an unambiguous means to trace its metabolic pathway. The six ¹³C atoms are located on the succinyl portion of the molecule, which remains intact during the initial hydrolysis step.

The metabolic tracing process is as follows:

Parent Compound: this compound is administered to the biological system.

Primary Metabolite: The action of BChE releases one molecule of unlabeled choline, leaving the ¹³C₆-succinylmonocholine as the first labeled intermediate. Its detection confirms the initial metabolic step.

Final Labeled Metabolite: The subsequent hydrolysis of ¹³C₆-succinylmonocholine releases a second molecule of unlabeled choline. The final labeled product is ¹³C₆-succinic acid. The presence of this molecule, which can be distinguished from endogenous (¹²C) succinic acid by its higher mass, confirms the completion of the metabolic cascade.

This tracing allows for precise quantification of the flux through the metabolic pathway without interference from the body's natural pools of succinate (B1194679), a key component of the Krebs cycle.

Distribution and Elimination Studies in Animal Models Using Isotopic Tracers

Studies in animal models, such as dogs and mice, using isotopically labeled succinylcholine (e.g., ¹⁴C or ¹³C) provide essential data on the compound's pharmacokinetics. nih.govnih.gov Following intravenous administration, the parent compound has a very small volume of distribution and is largely confined to the plasma and extracellular fluid, consistent with its poor lipid solubility. derangedphysiology.com

Its elimination from plasma is extremely rapid due to swift hydrolysis. nih.gov Studies using ¹⁴C-labeled succinylcholine in dogs have shown that the parent compound and its metabolites are distributed to the blood and can be detected in the urine. nih.gov A small fraction, approximately 10%, of the administered dose is excreted unchanged in the urine, while the majority is eliminated as its metabolites. nih.govdrugbank.com

The final labeled metabolite, ¹³C₆-succinic acid, would be expected to distribute more widely. Studies on the distribution of ¹³C-labeled succinic acid itself in mice show that after administration, the highest exposure is in the liver, followed by adipose tissue and the kidneys, before its eventual elimination. mdpi.com

| Parameter | Finding | Animal Model | Isotopic Label Reference |

|---|---|---|---|

| Distribution (Parent) | Primarily confined to plasma and extracellular fluid. Detected in blood and cerebrospinal fluid. | Dog | ¹⁴C-Succinyldicholine nih.gov |

| Elimination (Plasma) | Extremely rapid hydrolysis and clearance from plasma. | Dog | General nih.gov |

| Excretion | Primarily excreted as metabolites (succinylmonocholine, succinic acid) in urine. ~10% excreted as unchanged parent drug. | Dog | ¹⁴C-Succinyldicholine nih.govdrugbank.com |

| Distribution (Metabolite) | The final metabolite, succinic acid, shows highest exposure in the liver, followed by adipose tissue and kidneys. | Mouse | ¹³C-Succinic Acid mdpi.com |

Quantitative Tissue Distribution Analysis of this compound

Tracer studies utilizing isotopically labeled succinylcholine, such as with ¹⁴C, have been instrumental in determining its distribution across various tissues in preclinical species like rats and dogs. nih.govnih.gov These studies, often employing techniques like quantitative whole-body autoradiography (QWBA), provide a visual and quantitative map of the drug's journey through the body. nih.govqps.com

Following administration in animal models, labeled succinylcholine is rapidly distributed. The highest concentrations of the ¹³C label are typically observed in well-perfused organs. The liver and kidneys are primary sites of accumulation, which is consistent with their roles in metabolism and excretion. nih.gov Significant levels of the labeled compound and its metabolites are also found in the plasma. Due to its mechanism of action at the neuromuscular junction, detectable levels of the tracer are also anticipated in muscle tissue. The blood-brain barrier, however, largely prevents the passage of quaternary ammonium (B1175870) compounds like succinylcholine into the central nervous system, resulting in minimal concentrations in the brain and cerebrospinal fluid. nih.gov

Below is an illustrative data table representing typical findings from a quantitative tissue distribution study in a preclinical rodent model.

Interactive Data Table: Illustrative Tissue Distribution of ¹³C-Labeled Succinylcholine in a Rodent Model

| Tissue | Concentration (ng-equivalents/g) at 1 hour | Concentration (ng-equivalents/g) at 4 hours |

| Liver | 1500 | 450 |

| Kidneys | 1200 | 300 |

| Plasma | 800 | 150 |

| Lungs | 600 | 100 |

| Heart | 550 | 80 |

| Muscle | 400 | 50 |

| Spleen | 350 | 60 |

| Brain | <50 | <20 |

Note: The data presented in this table are representative examples derived from typical findings in preclinical radiotracer studies and are for illustrative purposes.

Excretion Pathways and Mass Balance Studies of the ¹³C Label in Preclinical Species

Mass balance studies are critical for determining the routes and rates of elimination of a drug from the body. In preclinical species, these studies involve administering ¹³C-labeled succinylcholine and subsequently collecting and analyzing urine, feces, and sometimes expired air over a defined period to account for the total administered radioactivity.

Research in animal models has shown that the primary route of excretion for succinylcholine and its metabolites is through the urine. nih.gov A significant portion of the administered ¹³C label is recovered in the urine within the first 24 hours post-administration. Fecal excretion represents a minor pathway of elimination. The rapid hydrolysis of succinylcholine in the plasma means that a very small percentage of the parent compound is excreted unchanged. drugbank.com The majority of the excreted ¹³C label is in the form of its metabolites, succinylmonocholine and succinic acid.

An illustrative mass balance data table from a study in a canine model is presented below.

Interactive Data Table: Illustrative Mass Balance of ¹³C-Labeled Succinylcholine in a Canine Model (Cumulative Excretion % of Administered Dose)

| Time Post-Dose | Urine | Feces | Total Recovered |

| 0-24 hours | 75% | 5% | 80% |

| 24-48 hours | 10% | 2% | 92% |

| 48-72 hours | 3% | 1% | 96% |

Note: The data in this table are illustrative and based on typical results from mass balance studies with radiolabeled compounds in preclinical species.

Comparative Metabolic Profiling of Labeled Versus Unlabeled Succinylcholine in Research Models

The use of this compound allows for a direct comparison of the metabolic profile of the administered drug versus the endogenous metabolic landscape. Succinylcholine is rapidly metabolized by plasma cholinesterases (butyrylcholinesterase) into succinylmonocholine and choline. nih.gov Succinylmonocholine is then more slowly hydrolyzed to succinic acid and choline. nih.gov

In a research setting, plasma, urine, and tissue samples from animals administered this compound can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer can be tuned to specifically detect the ¹³C-labeled parent drug and its metabolites, distinguishing them from their naturally occurring ¹²C counterparts.

This comparative analysis reveals several key insights:

Rate of Metabolism: By tracking the disappearance of the ¹³C₆-succinylcholine peak and the appearance of ¹³C-labeled metabolite peaks over time, a precise rate of metabolic conversion can be determined.

Metabolite Identification: The presence of the ¹³C label confirms that detected metabolites, such as ¹³C-succinylmonocholine and ¹³C-succinic acid, are direct products of the administered drug.

Endogenous Interference: The study of the unlabeled compound can be complicated by the presence of endogenous succinic acid and choline, which are part of normal cellular metabolism. The use of the ¹³C label eliminates this ambiguity.

The metabolic profile of the labeled compound is expected to be identical to that of the unlabeled drug, as the substitution of ¹²C with ¹³C does not significantly alter the biochemical properties of the molecule. This principle allows for the confident extrapolation of metabolic data from tracer studies to the unlabeled therapeutic compound.

Preclinical Research Applications and Model Systems for Labeled Compound Studies

Utilization in In Vitro Cellular and Tissue Culture Models

In vitro models are fundamental for investigating the direct effects of Succinylcholine (B1214915) Chloride-13C6 at the cellular and tissue level, free from the systemic complexities of a whole organism.

Isolated muscle preparations, such as the phrenic nerve-hemidiaphragm preparation from rodents, are classic models to study the effects of neuromuscular blocking agents. researchgate.net The use of Succinylcholine Chloride-13C6 in these systems would enable precise quantification of its binding to nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction and its subsequent impact on muscle contraction.

Researchers can monitor the twitch response of the muscle upon nerve stimulation and introduce the labeled compound to observe the onset, duration, and recovery from neuromuscular blockade. By analyzing the tissue homogenates using mass spectrometry, the concentration of this compound at the receptor site can be correlated with the physiological response.

Key Research Findings:

Receptor Occupancy: Studies would aim to determine the percentage of nAChRs that must be occupied by this compound to elicit a given level of muscle paralysis.

Phase I and Phase II Block: These models are crucial for characterizing the transition from a depolarizing (Phase I) to a desensitizing (Phase II) block, a phenomenon observed with prolonged exposure to succinylcholine. njanesthesiaservices.com The labeled compound allows for tracking the persistence of the drug at the synapse during these phases.

Metabolism: The rate of hydrolysis of this compound by tissue-resident cholinesterases can be accurately measured by quantifying the appearance of its labeled metabolite, succinylmonocholine-13C.

Table 1: Illustrative Data from Isolated Phrenic Nerve-Hemidiaphragm Preparation

| Parameter | Unlabeled Succinylcholine Chloride | This compound | Method of Detection |

| EC50 for Twitch Suppression | 5 µM | 5 µM | Tensiometry |

| Receptor Occupancy at EC50 | Inferred | 75% | Mass Spectrometry |

| t1/2 in Tissue Bath | 8 min | 8 min | HPLC-UV / LC-MS |

| Metabolite Detected | Succinylmonocholine (B1203878) | Succinylmonocholine-13C | LC-MS |

This table presents hypothetical data to illustrate the comparative insights gained from using a labeled compound.

Cell lines genetically engineered to express specific subtypes of cholinergic receptors, particularly the muscle-type nAChR (α1)2βγδ, are invaluable for dissecting the molecular interactions of this compound. nih.gov These systems allow for high-throughput screening and detailed mechanistic studies in a controlled environment.

By applying this compound to these cell lines, researchers can use techniques like patch-clamp electrophysiology to measure ion flow through the receptor channels while simultaneously quantifying the amount of bound labeled drug using mass spectrometry.

Key Research Findings:

Binding Affinity and Kinetics: The dissociation constant (Kd) and the on/off rates of this compound for specific nAChR subtypes can be precisely determined.

Receptor Desensitization: The role of this compound in causing receptor desensitization can be investigated by correlating the concentration of the labeled compound with the decline in ion current despite continuous application.

Allosteric Modulation: The influence of other drugs on the binding of this compound to the receptor can be studied, providing insights into potential drug-drug interactions at the receptor level.

Employment in Ex Vivo Organ Bath and Isolated Organ Preparations

Ex vivo preparations maintain the tissue architecture and local cellular environment, offering a bridge between in vitro and in vivo studies.

Similar to diaphragm strips, other isolated nerve-muscle preparations, such as the rat extensor digitorum longus or soleus muscles, can be used to study the differential effects of this compound on fast- and slow-twitch muscle fibers. nih.gov The use of the labeled compound allows for a direct comparison of drug concentration and effect in different muscle types.

Key Research Findings:

Fiber Type Specificity: Investigations can reveal whether this compound accumulates differently in fast-twitch versus slow-twitch muscles, potentially explaining variations in sensitivity and recovery.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The data generated from these preparations, correlating the concentration of this compound with the degree of neuromuscular block, is essential for developing robust PK/PD models.

While succinylcholine's primary action is on skeletal muscle, it can have effects on cardiac and smooth muscle, often mediated through muscarinic cholinergic receptors. nih.govnih.gov Isolated heart preparations (e.g., Langendorff heart) and smooth muscle strips (e.g., from the ileum or trachea) can be used to investigate these non-target effects.

The application of this compound allows for sensitive detection of any binding to these tissues and helps in understanding the mechanisms behind cardiovascular side effects like bradycardia or arrhythmias. njanesthesiaservices.com

Key Research Findings:

Muscarinic Receptor Interaction: The binding of this compound to muscarinic receptors in cardiac tissue can be quantified and correlated with changes in heart rate and contractility.

Ganglionic Stimulation: The labeled compound can be used to trace any potential action at autonomic ganglia, which can influence both cardiac and smooth muscle function.

Table 2: Illustrative Data from Ex Vivo Organ Bath Studies

| Preparation | Parameter Measured | Observed Effect of Succinylcholine-13C6 | Labeled Compound Detection |

| Rat Extensor Digitorum Longus | Twitch Tension | 90% reduction | High concentration in tissue |

| Rat Soleus | Twitch Tension | 75% reduction | Lower concentration in tissue |

| Langendorff Rabbit Heart | Heart Rate | Transient Bradycardia | Binding to atrial tissue |

| Guinea Pig Ileum | Contractility | Minor increase | Low-level binding |

This table presents hypothetical data to illustrate the types of findings from ex vivo studies.

Application in In Vivo Animal Models for Mechanistic Research

By administering this compound to animal models, researchers can collect serial blood samples and tissue biopsies to track its absorption, distribution, metabolism, and excretion (ADME). This allows for a comprehensive understanding of how the drug behaves in the body and how it elicits its therapeutic and adverse effects.

Key Research Findings:

Pharmacokinetics: The use of this compound enables the determination of key pharmacokinetic parameters such as clearance, volume of distribution, and half-life, without interference from endogenous molecules.

Metabolic Profiling: The metabolic pathway of succinylcholine can be definitively traced by identifying metabolites that retain the 13C6 label. This is critical for understanding the role of enzymes like butyrylcholinesterase in its breakdown. nih.gov

Tissue Distribution: The extent of this compound distribution into various tissues, including muscle, liver, kidney, and even the central nervous system, can be quantified, providing insights into its site of action and potential for off-target effects.

Mechanistic Insights into Adverse Effects: In models of conditions like hyperkalemia or malignant hyperthermia, this compound can be used to trace the drug's contribution to the underlying pathological mechanisms at the whole-body level. nih.gov

Use in Rodent and Larger Animal Models for Pharmacodynamic Modeling (e.g., muscle twitch response for research, not clinical effect)

In preclinical research, the pharmacodynamic effects of neuromuscular blocking agents are often evaluated by measuring the muscle twitch response to nerve stimulation in animal models. Rodents, particularly rats, and larger animals like cats are frequently used to model the effects of these drugs on skeletal muscle.

Research has demonstrated that different muscle fiber types exhibit varying sensitivity to succinylcholine. For instance, studies in felines have shown a significant difference in the response of fast-twitch (gastrocnemius) and slow-twitch (soleus) muscles to succinylcholine administration. The gastrocnemius muscle, a fast-twitch muscle, shows a more significant suppression of twitch response compared to the soleus muscle, which is predominantly composed of slow-twitch fibers. nih.gov This differential effect is a key area of investigation in pharmacodynamic modeling.

The use of this compound in these models would allow for precise quantification of the compound and its metabolites in tissue samples from these different muscle types. By correlating the concentration of the labeled compound at the neuromuscular junction with the observed muscle twitch response, researchers can build more accurate pharmacodynamic models. This level of detail is not achievable with unlabeled compounds, as it is difficult to distinguish the administered drug from endogenous molecules.

A hypothetical study in a rat model could involve the administration of this compound and subsequent measurement of muscle twitch tension in both a fast-twitch muscle like the extensor digitorum longus (EDL) and a slow-twitch muscle like the soleus. The data from such a study could be presented as follows:

Table 1: Hypothetical Muscle Twitch Suppression by this compound in a Rat Model

| Muscle Type | Predominant Fiber Type | % Twitch Suppression (Mean ± SD) |

|---|---|---|

| Extensor Digitorum Longus (EDL) | Fast-Twitch | 75 ± 5% |

This data illustrates the differential sensitivity of muscle types to the neuromuscular blocking agent. By analyzing tissue samples from these muscles for the presence of this compound, researchers could then correlate the degree of twitch suppression with the local concentration of the drug, providing valuable insights into its pharmacodynamics at a tissue-specific level.

Isotopic Tracing for Understanding Pharmacodynamic Biomarkers in Research Models

Isotopic tracing with compounds like this compound is a powerful technique for elucidating the molecular mechanisms underlying a drug's pharmacodynamic effects and for identifying potential biomarkers of drug response. In the context of succinylcholine, a key pharmacodynamic effect is the depolarization of the motor endplate, leading to muscle paralysis.

By using a 13C-labeled version of succinylcholine, researchers can trace the entire metabolic journey of the compound in a research animal. This includes its binding to nicotinic acetylcholine receptors at the neuromuscular junction, its subsequent metabolism by plasma cholinesterase into succinylmonocholine and then succinic acid, and the ultimate fate of the 13C-labeled carbon atoms.